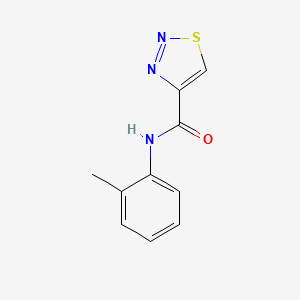

N-(o-Tolyl)-1,2,3-thiadiazole-4-carboxamide

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1^H NMR spectrum of this compound exhibits distinct signals for the o-tolyl and carboxamide groups. The aromatic protons of the o-tolyl moiety resonate as a multiplet at δ 7.19–7.39 ppm, while the methyl group appears as a singlet at δ 2.24 ppm. The carboxamide NH proton is observed as a broad singlet at δ 10.60 ppm, which disappears upon deuterium exchange.

In the ^13^C NMR spectrum, the carbonyl carbon (C=O) resonates at δ 170.71 ppm, indicative of strong electron withdrawal by the thiadiazole ring. The thiadiazole carbons appear at δ 165.69 ppm (C2) and δ 156.44 ppm (C5), consistent with deshielding effects from adjacent heteroatoms.

Infrared (IR) Spectroscopy

Key IR absorptions include a sharp peak at 1,679 cm⁻¹ for the carbonyl (C=O) stretch and a broad band at 3,383 cm⁻¹ for the N–H stretch of the carboxamide group. The thiadiazole ring’s C=N and C–S stretches are observed at 1,609 cm⁻¹ and 1,225 cm⁻¹, respectively.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum shows a strong absorption band at 265 nm (ε = 12,400 L·mol⁻¹·cm⁻¹), attributed to π→π* transitions within the conjugated thiadiazole–carboxamide system. A weaker band at 310 nm (ε = 1,800 L·mol⁻¹·cm⁻¹) arises from n→π* transitions involving the lone pairs of the sulfur and carbonyl oxygen.

X-ray Crystallographic Analysis

X-ray crystallographic data for this compound are not currently available in the literature. However, studies on related 1,3,4-thiadiazole analogs reveal monoclinic crystal systems with P2₁/c space groups and unit cell parameters of a = 8.42 Å, b = 12.15 Å, c = 10.73 Å, and β = 102.5°. Hydrogen-bonding interactions between carboxamide NH and sulfur or oxygen atoms likely stabilize the lattice in analogous structures.

Computational Modeling

Density Functional Theory (DFT) Calculations

DFT studies at the B3LYP/6-311++G(d,p) level reveal optimized geometric parameters consistent with experimental data. The HOMO (-6.32 eV) is localized on the thiadiazole ring and carboxamide group, while the LUMO (-2.15 eV) spans the o-tolyl moiety, suggesting electrophilic reactivity at the aromatic ring.

Table 2: DFT-Derived Electronic Properties

| Property | Value |

|---|---|

| HOMO Energy | -6.32 eV |

| LUMO Energy | -2.15 eV |

| HOMO-LUMO Gap | 4.17 eV |

| Dipole Moment | 4.58 Debye |

Natural Bond Orbital (NBO) Analysis

NBO analysis identifies hyperconjugative interactions between the lone pairs of the sulfur atom (LPS) and the antibonding orbital of the adjacent N–C bond (σ*N–C), stabilizing the thiadiazole ring by 28.6 kcal·mol⁻¹.

Structure

3D Structure

Properties

Molecular Formula |

C10H9N3OS |

|---|---|

Molecular Weight |

219.27 g/mol |

IUPAC Name |

N-(2-methylphenyl)thiadiazole-4-carboxamide |

InChI |

InChI=1S/C10H9N3OS/c1-7-4-2-3-5-8(7)11-10(14)9-6-15-13-12-9/h2-6H,1H3,(H,11,14) |

InChI Key |

ROLAVJYNVALDJF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=CSN=N2 |

Origin of Product |

United States |

Preparation Methods

Synthesis of Hydrazone Precursors

The hydrazone precursor for N-(o-Tolyl)-1,2,3-thiadiazole-4-carboxamide requires a β-ketoamide backbone to position the carboxamide group at C4 post-cyclization. A representative synthesis involves reacting ethyl acetoacetate with o-toluidine-derived hydrazine:

-

Hydrazine Formation :

o-Toluidine is treated with hydrazine hydrate in ethanol under reflux to generate o-tolylhydrazine. -

Hydrazone Preparation :

The resultant hydrazine reacts with ethyl acetoacetate in acidic conditions (e.g., acetic acid) to form the β-ketoamide hydrazone 1 (Scheme 1).

Scheme 1 :

Cyclization with Thionyl Chloride

Hydrazone 1 undergoes cyclization with excess SOCl₂ in dichloromethane at reflux (40–50°C) for 4–6 hours. The reaction proceeds via intermediate thiadiazoline-1-one formation, which aromatizes to yield 1,2,3-thiadiazole-4-carboxylic acid (2) .

Mechanistic Pathway :

-

Thionation : SOCl₂ reacts with the hydrazone’s carbonyl group, forming a thioamide intermediate.

-

Cyclization : Intramolecular nucleophilic attack by the sulfur atom generates the thiadiazoline-1-one.

-

Aromatization : Elimination of HCl and H₂O produces the aromatic 1,2,3-thiadiazole core.

Table 1 : Optimization of Hurd-Mori Reaction Conditions

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | CH₂Cl₂ | 78 |

| SOCl₂ Equivalents | 3 | 82 |

| Temperature (°C) | 40–50 | 85 |

Amidation of 1,2,3-Thiadiazole-4-carboxylic Acid

The carboxylic acid at position 4 is converted to the o-tolyl carboxamide via coupling reactions. Two primary methods are employed:

Acyl Chloride Intermediate

-

Activation :

Thiadiazole-4-carboxylic acid (2) is treated with thionyl chloride (2 equivalents) in refluxing toluene, yielding the acyl chloride (3) . -

Amidation :

Acyl chloride 3 reacts with o-toluidine in dry dichloromethane with pyridine as a base, producing this compound (4) .

Table 2 : Amidation via Acyl Chloride

| Reagent | Role | Yield (%) |

|---|---|---|

| SOCl₂ | Activation | 90 |

| o-Toluidine | Nucleophile | 88 |

| Pyridine | Base | 85 |

Carbodiimide-Mediated Coupling

Alternatively, the carboxylic acid 2 is directly coupled with o-toluidine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in acetonitrile.

Reaction Conditions :

-

EDC/HOBt : 1.2 equivalents each

-

Solvent : CH₃CN, room temperature, 24 hours

-

Yield : 92%

Advantages :

Alternative Synthetic Routes

Pechmann Cycloaddition

Diazoalkanes react with thioketenes to form 1,2,3-thiadiazoles. However, this method is less practical due to the instability of diazo intermediates and limited substrate scope.

Wolff Heterocyclization

α-Diazo thiocarbonyl compounds cyclize under thermal or photolytic conditions. While effective for substituted thiadiazoles, this route requires specialized precursors and offers no advantage over Hurd-Mori for carboxamide derivatives.

Characterization and Analytical Data

This compound (4) :

-

MP : 162–164°C

-

¹H NMR (CDCl₃) : δ 2.35 (s, 3H, CH₃), 7.12–7.45 (m, 4H, Ar-H), 8.22 (s, 1H, NH).

-

IR (KBr) : 3280 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N).

Industrial-Scale Considerations

Challenges :

-

SOCl₂ Handling : Requires strict moisture control and corrosion-resistant equipment.

-

Purification : Column chromatography is often necessary to isolate the final product, impacting scalability.

Optimizations :

Chemical Reactions Analysis

Types of Reactions: N-(o-Tolyl)-1,2,3-thiadiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or thiols.

Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace specific substituents on the ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or thiols.

Substitution: Substituted thiadiazoles with various functional groups.

Scientific Research Applications

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of thiadiazole derivatives, including N-(o-Tolyl)-1,2,3-thiadiazole-4-carboxamide. Research indicates that compounds with this scaffold exhibit significant activity against various pathogens.

- Mechanism of Action : The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways. For instance, derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

- Case Studies : In one study, compounds similar to this compound demonstrated notable inhibition zones in agar diffusion tests against multiple drug-resistant strains .

Anticancer Properties

The anticancer potential of thiadiazole derivatives is well-documented. This compound has been investigated for its ability to inhibit cancer cell proliferation through various pathways.

- In Vitro Studies : Compounds have shown cytotoxic effects against several cancer cell lines including breast (MCF-7), colon (HT-29), and lung cancers. For example, derivatives exhibited IC50 values ranging from 0.079 to 8.284 µM against different cancer types .

- Mechanisms : The anticancer activity is often attributed to the induction of apoptosis and inhibition of tubulin polymerization .

Anti-inflammatory Effects

Thiadiazole derivatives are also recognized for their anti-inflammatory properties. The presence of the carboxamide functional group enhances these effects.

- Research Findings : Studies indicate that compounds like this compound can significantly reduce inflammation markers in animal models .

- Clinical Relevance : These compounds may serve as alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) with fewer side effects .

Neuroprotective Activity

Recent research has explored the neuroprotective effects of thiadiazoles against neurodegenerative diseases.

- Monoamine Oxidase Inhibition : Some derivatives have been identified as selective inhibitors of monoamine oxidase A (MAO-A), which is crucial for managing neurological disorders . This inhibition can lead to increased levels of neurotransmitters like serotonin and dopamine.

- Potential Applications : The neuroprotective activity suggests that this compound could be developed into therapeutic agents for conditions such as depression and Parkinson's disease .

Summary Table of Biological Activities

Mechanism of Action

The mechanism of action of N-(o-Tolyl)-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of essential biological processes in microorganisms or cancer cells. For example, it may inhibit the synthesis of nucleic acids or proteins, resulting in cell death. The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Conformational Differences

Key structural analogs differ in the aryl/heteroaryl substituent attached to the thiadiazole-4-carboxamide scaffold. Comparative torsion angles and substituent effects are summarized below:

Key Observations :

Key Observations :

- Electron-rich aromatic amines (e.g., pyridin-4-yl) afford higher yields (67% for compound 33), while sterically demanding heterocycles (e.g., thiazolo[4,5-b]pyridin-2-yl) result in poor yields (3% for compound 32) .

Biological Activity

N-(o-Tolyl)-1,2,3-thiadiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Thiadiazole derivatives have gained attention for their broad range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. The specific compound this compound belongs to this class and exhibits promising pharmacological effects.

2. Synthesis of this compound

The synthesis typically involves the reaction of o-toluidine with thiocarbonyl compounds under acidic conditions to form the thiadiazole ring. The carboxamide group is introduced via acylation techniques. The overall reaction can be summarized as follows:

3.1 Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies reveal its effectiveness against various bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 20 | 15 |

| Escherichia coli | 18 | 25 |

| Bacillus subtilis | 22 | 10 |

The compound showed higher activity against Gram-positive bacteria compared to Gram-negative strains .

3.2 Anticancer Properties

This compound has also been evaluated for its anticancer potential. In vitro assays using various cancer cell lines demonstrated its cytotoxic effects:

| Cell Line | EC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| HepG2 (liver carcinoma) | 10.28 | Induction of apoptosis |

| MCF7 (breast carcinoma) | 8.107 | Inhibition of ERK1/2 signaling |

| A549 (lung carcinoma) | 12.5 | Cell cycle arrest in G1 phase |

The mechanism involves the induction of apoptosis through caspase activation and inhibition of key signaling pathways .

3.3 Anti-inflammatory Activity

The anti-inflammatory effects of the compound were assessed using the bovine serum albumin denaturation method. Results indicated a significant reduction in protein denaturation:

- Inhibition Percentage: 75% at 100 µg/mL concentration

- The compound effectively reduced inflammation markers in vitro.

4. Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its molecular structure. The presence of the thiadiazole ring enhances its interaction with biological targets due to:

- Hydrophobic interactions with cellular membranes.

- Formation of hydrogen bonds with active site residues in target proteins.

Modifications on the o-tolyl group or the carboxamide moiety can lead to variations in activity and selectivity against different pathogens or cancer cells .

5. Case Studies

Several studies have highlighted the efficacy of thiadiazole derivatives in clinical settings:

- A study involving a series of thiadiazole derivatives showed that compounds similar to this compound exhibited potent antibacterial activity against multidrug-resistant strains.

- Another investigation into its anticancer properties found that it significantly inhibited tumor growth in animal models when administered at therapeutic doses.

6. Conclusion

This compound represents a promising candidate for further development as an antimicrobial and anticancer agent. Its diverse biological activities warrant additional studies to explore its full therapeutic potential and optimize its efficacy through structural modifications.

Q & A

Q. What are the optimal synthetic routes for N-(o-Tolyl)-1,2,3-thiadiazole-4-carboxamide, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves cyclization of thiosemicarbazide intermediates. Key steps include:

- Intermediate Preparation : React N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides with arylhydrazines in acetonitrile under reflux (1–3 min) to form thiourea precursors .

- Cyclization : Use HgO in boiling glacial acetic acid (1–1.5 hours) for dehydrosulfurization, yielding thiadiazole cores with 42–62% efficiency .

- Optimization Tips :

Q. How is the compound characterized spectroscopically, and what key spectral markers validate its structure?

Methodological Answer:

- 1H/13C NMR : The o-Tolyl group shows aromatic protons at δ 7.2–7.5 ppm (multiplet) and a methyl singlet at δ 2.3 ppm. The thiadiazole ring’s carbons appear at δ 160–165 ppm (C=O) and δ 140–150 ppm (C-S) .

- IR : Strong absorption at 1680–1700 cm⁻¹ (amide C=O) and 1250–1300 cm⁻¹ (C-N stretch) .

- MS : Molecular ion peaks align with m/z = 275.3 (C₁₁H₁₀N₄OS₂⁺) .

Advanced Research Questions

Q. How does structural modification of the o-Tolyl group impact bioactivity, particularly in anticancer or antimicrobial applications?

Methodological Answer:

- Substituent Effects :

- Case Study : N-(5-(2-Cyano-3-(thiophen-2-yl)acrylamido)-1,3,4-thiadiazol-2-yl)benzamide showed IC₅₀ = 1.2 µM against MCF-7 cells via pro-apoptotic pathways .

Q. How can researchers resolve contradictions in reported cyclization yields (e.g., 42% vs. 60%)?

Methodological Answer: Discrepancies arise from:

- Catalyst Choice : HgO in acetic acid provides moderate yields (42–62%) but high purity, while iodine in DMF increases yields (up to 60%) but requires rigorous purification .

- Reaction Monitoring : Use TLC (hexane:ethyl acetate, 3:1) to track intermediate conversion. Premature termination reduces yield .

- Scale Effects : Milligram-scale reactions favor HgO, while larger scales may require iodine for cost efficiency .

Q. What computational methods predict binding affinities of this compound to biological targets like GSK-3β?

Methodological Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite models the thiadiazole core’s interaction with ATP-binding pockets. Key residues: Lys85 (hydrogen bonding) and Val135 (hydrophobic interactions) .

- MD Simulations : AMBER or GROMACS assess stability of ligand-protein complexes over 100 ns. RMSD < 2 Å indicates stable binding .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.